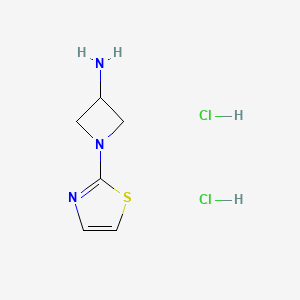

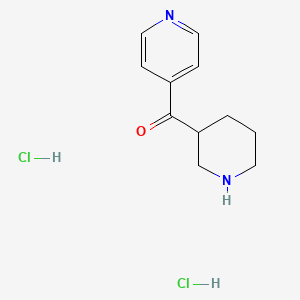

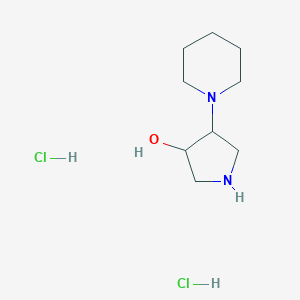

![molecular formula C8H8ClN3O B1472843 Chlorhydrate de 2-oxo-2,5,6,7-tétrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile CAS No. 1864057-79-3](/img/structure/B1472843.png)

Chlorhydrate de 2-oxo-2,5,6,7-tétrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile

Vue d'ensemble

Description

2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C8H8ClN3O and its molecular weight is 197.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche pharmaceutique

Des composés similaires au chlorhydrate de 2-oxo-2,5,6,7-tétrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile ont été étudiés pour leurs activités thérapeutiques et pharmacologiques. Ils peuvent servir de blocs de construction dans le développement de médicaments dotés de propriétés antimicrobiennes, antivirales, anticancéreuses et anti-inflammatoires .

Inhibition des kinases

Des dérivés de la pyrrolopyridine ont été étudiés comme inhibiteurs de kinases spécifiques telles que la kinase de la protéine 1 interagissant avec le récepteur (RIP1). Ces composés pourraient être utilisés dans la conception d'inhibiteurs de kinases sélectifs et biodisponibles par voie orale .

Développement d'anticoagulants

Des recherches ont été menées sur les dérivés de la pyrazolopyridine en tant qu'inhibiteurs puissants des facteurs de coagulation sanguine. Cela suggère une utilisation potentielle dans le développement de nouveaux anticoagulants oraux pour les maladies thrombotiques .

Synthèse de complexes métalliques

Le composé en question peut être utilisé pour synthétiser des complexes métalliques avec divers métaux tels que Cu, Co, Ni, Zn et Cd. Ces complexes peuvent être caractérisés à l'aide de techniques spectroscopiques et peuvent avoir des applications en science des matériaux ou en catalyse .

Synthèse chimique

Des dérivés de la pyrrolopyrazine ont été synthétisés par diverses approches synthétiques qui pourraient être appliquées en synthèse chimique pour créer des molécules complexes dotées d'activités biologiques potentielles .

Mécanisme D'action

- The primary targets of this compound are not clearly recognized, but it belongs to the pyrrolopyrazine scaffold, which contains both a pyrrole ring and a pyrazine ring .

- Pyrrolopyrazine derivatives have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Target of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . The compound inhibits the activity of these receptors, which are involved in various cellular processes such as cell proliferation, differentiation, and migration. The interaction between 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride and FGFRs is characterized by the binding of the compound to the receptor’s active site, leading to the inhibition of its kinase activity.

Cellular Effects

The effects of 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride on various cell types have been extensively studied. In cancer cells, such as breast cancer 4T1 cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, suggesting its potential as an anti-cancer agent. The compound also affects cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are crucial for cell survival and proliferation.

Molecular Mechanism

At the molecular level, 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the receptor’s kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may also interact with other biomolecules involved in cell signaling and gene expression, further contributing to its anti-cancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The exact temporal dynamics of these effects may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of the compound have been tested, revealing a dose-dependent response in terms of its anti-cancer effects. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride is involved in various metabolic pathways, primarily through its interaction with FGFRs. The compound’s inhibition of FGFRs affects downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are involved in cellular metabolism and energy production . Additionally, the compound may influence the levels of specific metabolites and metabolic fluxes, further contributing to its biochemical effects.

Transport and Distribution

The transport and distribution of 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride within cells and tissues are crucial for its biological activity. The compound is likely transported into cells via specific transporters or passive diffusion, depending on its physicochemical properties . Once inside the cells, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of the compound within tissues may also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride is essential for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For example, the compound’s presence in the nucleus may affect gene expression by interacting with transcription factors or other nuclear proteins.

Propriétés

IUPAC Name |

2-oxo-1,5,6,7-tetrahydropyrrolo[3,4-b]pyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O.ClH/c9-2-5-1-6-3-10-4-7(6)11-8(5)12;/h1,10H,3-4H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZOZZCPTCETTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)NC(=O)C(=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

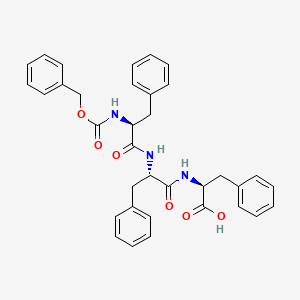

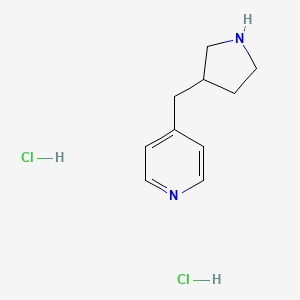

![N-(pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472770.png)

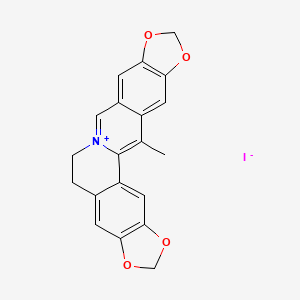

![N-(pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472771.png)

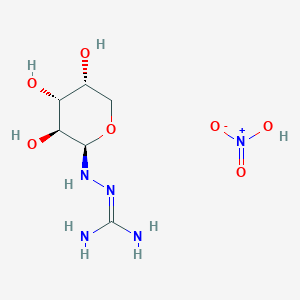

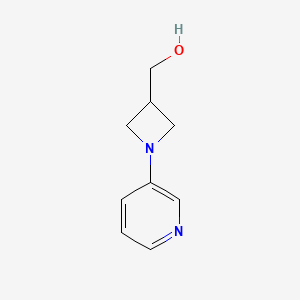

![3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride](/img/structure/B1472772.png)

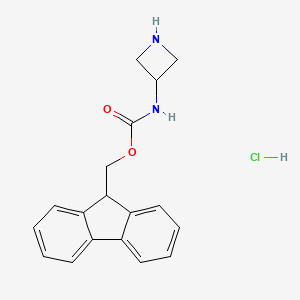

![3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1472777.png)

![4-[2-[6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonic acid;azane](/img/structure/B1472779.png)